-Rubromycin

Description

Structure

2D Structure

3D Structure

Properties

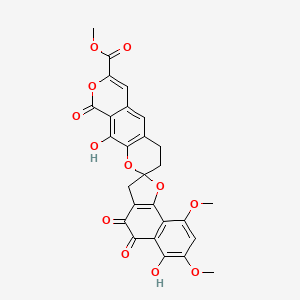

Molecular Formula |

C27H20O12 |

|---|---|

Molecular Weight |

536.4 g/mol |

IUPAC Name |

methyl 6',10-dihydroxy-7',9'-dimethoxy-4',5',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[g][1]benzofuran]-7-carboxylate |

InChI |

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)24-12(19(28)21(18)30)9-27(39-24)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)22(31)23(10)38-27/h6-8,29,31H,4-5,9H2,1-3H3 |

InChI Key |

XJHXEXQIVULOSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1C3=C(CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)C(=O)C2=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Rubromycin from Streptomyces: A Technical Guide

Abstract

Rubromycins, a class of aromatic polyketide antibiotics, are characterized by a unique bisbenzannulated[1][2]-spiroketal system. First discovered in the 1950s from Streptomyces collinus, these compounds have garnered significant interest due to their potent antimicrobial, anticancer, and enzyme-inhibitory activities.[3] This technical guide provides an in-depth overview of the discovery, isolation, and purification of Rubromycins from Streptomyces, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for fermentation, extraction, and purification, and presents a summary of the producing organisms and yields. Furthermore, this document illustrates the biosynthetic pathway and a general experimental workflow through detailed diagrams.

Introduction: Discovery and Significance

The journey of Rubromycin began in 1953 when Brockmann and Renneberg reported the isolation of α-rubromycin and βthis compound from the culture broth of Streptomyces collinus.[3] These compounds were notable for their vivid red color.[3] The correct planar structure of βthis compound was, however, only definitively determined in 2000 by Zeeck and co-workers through NMR data and isotope labeling experiments with a different producing strain, Streptomyces sp. A1.[3]

Rubromycins belong to the pentangular polyphenol family and originate from a type II polyketide synthase (PKS) pathway.[3] Their complex and intriguing chemical structure, particularly the[1][2]-spiroketal core that connects a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit, has been a subject of extensive research.[3][4] This unique structural feature is responsible for their diverse and potent biological activities, making them promising candidates for drug development.[3][4]

Rubromycin-Producing Streptomyces Strains and Yields

A variety of Streptomyces species have been identified as producers of different Rubromycin analogs. The yields of these compounds can vary significantly depending on the strain and fermentation conditions.

| Streptomyces Strain | Rubromycin Analog(s) Produced | Reported Yield | Reference |

| Streptomyces collinus | αthis compound, βthis compound, γthis compound | Not specified in reviews | [3][5] |

| Streptomyces sp. A1 | βthis compound, δthis compound | Not specified in reviews | [3] |

| Streptomyces sp. CB00271 | βthis compound, βthis compound acid | >120 mg/L (βthis compound) | [1][4] |

| Streptomyces sp. ADR1 | βthis compound, γthis compound | 24.58 mg/L (βthis compound), 356 mg/L (γthis compound) | [5] |

| Actinoplanes ianthinogenes | Purpuromycin | Not specified in reviews | [3] |

| Streptomyces iakyrus TA 36 | γthis compound | Not specified | [6] |

Experimental Protocols

The isolation and purification of Rubromycins present challenges due to their low solubility in common organic solvents.[3] The following sections outline a general methodology compiled from various reported studies.

Fermentation of Streptomyces

3.1.1 Culture Media and Conditions

-

Strain Activation and Seed Culture: The producing Streptomyces strain is typically cultured on a suitable agar (B569324) medium, such as the International Streptomyces Project (ISP) media (e.g., ISP2, ISP4), for 7-14 days at 28-30°C.[5][6][7] For seed culture, a loop of spores or mycelia is inoculated into a liquid medium (e.g., ISP2) and incubated for 2-3 days at 28°C with shaking (e.g., 200 rpm).[5][7]

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is typically carried out in a stirred-tank bioreactor for several days.[5] For example, Streptomyces sp. ADR1 was cultured in a 16 L stirred-tank bioreactor containing ISP2 medium.[5] Optimization of fermentation parameters such as aeration, pH, and nutrient composition is crucial for maximizing yield.[1]

Extraction of Rubromycins

-

Solvent Extraction: After fermentation, the culture broth is typically separated from the mycelia by centrifugation or filtration. The bioactive compounds are then extracted from the supernatant and/or the mycelial cake using a water-immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[5][8] The extraction is repeated multiple times to ensure complete recovery of the compounds. The organic phases are then combined and concentrated under reduced pressure.

Purification of Rubromycins

-

Chromatography: The crude extract is subjected to one or more chromatographic steps for purification. A common technique is reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8] The specific column, mobile phase, and gradient will depend on the specific Rubromycin analog being purified. For instance, the purification of β- and γthis compound from Streptomyces sp. ADR1 involved RP-HPLC.[8]

-

Derivatization for Improved Solubility: Due to the poor solubility of Rubromycins, chemical derivatization techniques such as acetylation or methylation have been employed to increase their solubility in organic solvents, which facilitates purification and structural elucidation.[3]

Visualization of Key Processes

Experimental Workflow for Rubromycin Isolation

The following diagram illustrates a general workflow for the isolation and purification of Rubromycins from Streptomyces culture.

References

- 1. Genome mining of Streptomyces sp. CB00271 as a natural high-producer of βthis compound and the resulting discovery of βthis compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Streptomyces iakyrus TA 36 as First-Reported Source of Quinone Antibiotic γ–Rubromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to γ-Rubromycin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Rubromycin is a polycyclic aromatic polyketide natural product with significant biological activities.[1] Isolated from Streptomyces species, this compound has garnered attention for its potent inhibitory effects on key enzymes involved in viral replication and cancer progression, specifically HIV-1 reverse transcriptase and human telomerase.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of γthis compound. Detailed experimental protocols for its isolation and biological evaluation are also presented, along with visualizations of its inhibitory mechanisms.

Chemical Structure and Identification

γthis compound is a complex molecule characterized by a bisbenzannulated[4][5]-spiroketal core that connects a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[1]

Table 1: Chemical Identification of γthis compound

| Identifier | Value |

| CAS Number | 27267-71-6 |

| Molecular Formula | C₂₆H₁₈O₁₂ |

| Molecular Weight | 522.41 g/mol |

| IUPAC Name | Methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][6]benzofuran]-7-carboxylate |

| Synonyms | γthis compound |

Physicochemical Properties

γthis compound is typically isolated as a red amorphous powder.[1] It exhibits limited solubility in common organic solvents.[1]

Table 2: Physicochemical Properties of γthis compound

| Property | Value |

| Appearance | Red powder |

| Solubility | Soluble in methylene (B1212753) chloride, DMSO, methanol |

| Melting Point | Not reported in the searched literature. |

| Specific Rotation ([α]D) | Not reported in the searched literature. |

Spectroscopic Data

The structural elucidation of rubromycins heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, typically performed in DMSO-d₆ due to solubility constraints.[7]

Table 3: General ¹H and ¹³C NMR Spectral Characteristics of Rubromycins

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H NMR | 11.0 - 13.0 | Exchangeable protons of hydroxyl groups (10-OH, 9'-OH, 4'-OH).[7] |

| 6.0 - 8.0 | Aromatic/olefinic protons (H-5, H-6, H-6') observed as singlets.[7] | |

| ~3.8 | Methoxy group at C-7'.[1] | |

| ¹³C NMR | ~180 | α,β-unsaturated carbonyl carbons.[7] |

| 140 - 170 | Oxygenated aromatic/olefinic carbons and carboxyl/ester groups.[7] | |

| 100 - 140 | Aromatic/olefinic carbons and the ketal carbon.[7] | |

| < 40 | Saturated carbons (C-3, C-3', C-4).[7] |

Note: A complete, assigned ¹H and ¹³C NMR dataset for γthis compound was not available in the searched literature.

Biological Activity and Mechanism of Action

γthis compound exhibits potent inhibitory activity against two key enzymes: human telomerase and HIV-1 reverse transcriptase.

Table 4: Biological Activity of γthis compound

| Target Enzyme | Activity | IC₅₀ | Kᵢ | Mechanism of Action |

| Human Telomerase | Inhibitor | ~3 µM[2] | Not Reported | Competitive inhibition with respect to the telomerase substrate primer.[8] |

| HIV-1 Reverse Transcriptase | Inhibitor | Not Reported | 0.13 ± 0.012 µM[3] | Competitive inhibition with respect to the template-primer complex.[3] |

Inhibition of Human Telomerase

Telomerase is a ribonucleoprotein that plays a crucial role in maintaining telomere length, and its reactivation is a hallmark of many cancers. γthis compound acts as a potent inhibitor of human telomerase.[2] The proposed mechanism involves the competitive binding of γthis compound to the enzyme, likely at the substrate primer binding site, thereby preventing the elongation of telomeres.[8]

References

- 1. Inhibition of telomerase by targeting MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human immunodeficiency virus-1 reverse transcriptase activity by rubromycins: competitive interaction at the template.primer site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity [mdpi.com]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of β-Rubromycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Rubromycin is a member of the rubromycin family of antibiotics, characterized by a complex polycyclic aromatic structure featuring a unique spiroketal system.[1] This family of natural products, isolated from Streptomyces species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of βthis compound, with a focus on its inhibitory effects on key enzymes involved in cellular proliferation and viral replication. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Multi-Targeted Enzyme Inhibition

The primary mechanism of action of βthis compound involves the inhibition of several critical enzymes, most notably human telomerase, human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, and mammalian DNA polymerases. A crucial structural feature for this inhibitory activity is the intact spiroketal system; its opening, as seen in the related compound αthis compound, leads to a significant decrease in potency.[2]

Inhibition of Human Telomerase

Telomerase is a ribonucleoprotein enzyme that plays a critical role in cellular immortalization and is a key target in cancer therapy. βthis compound is a potent inhibitor of human telomerase.[2]

Kinetic Analysis of Inhibition:

A kinetic study of telomerase inhibition by βthis compound has revealed a dual mechanism of action:

-

Competitive Inhibition with respect to the telomerase substrate primer: βthis compound competes with the telomerase substrate primer for binding to the enzyme.[2]

-

Mixed-Type Inhibition with respect to the nucleotide substrate (dNTPs): This indicates that βthis compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the nucleotide and the catalytic rate.[2]

dot

Caption: Inhibition of Human Telomerase by βthis compound.

Inhibition of HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. βthis compound has been identified as a selective inhibitor of HIV-1 RT.[3]

Kinetic Analysis of Inhibition:

The inhibition of HIV-1 RT by βthis compound is characterized by the following:

-

Competitive Inhibition with respect to the template-primer: βthis compound directly competes with the binding of the template-primer to the reverse transcriptase enzyme.[3]

-

Noncompetitive Inhibition with respect to thymidine (B127349) triphosphate (TTP): This suggests that βthis compound binds to a site on the enzyme that is distinct from the TTP binding site and affects the catalytic activity without preventing TTP from binding.[3]

dot

Caption: Inhibition of HIV-1 Reverse Transcriptase by βthis compound.

Inhibition of DNA Polymerases

βthis compound also exhibits inhibitory activity against mammalian DNA polymerases, particularly DNA polymerase α and β.[1][4]

Kinetic Analysis of Inhibition:

Studies on the inhibition of DNA polymerases by rubromycins have indicated the following:

-

αthis compound (the open-ring form) is a more potent inhibitor of DNA polymerase β than βthis compound. [4]

-

αthis compound acts as a competitive inhibitor with respect to the nucleotide substrate (dNTPs) for both DNA polymerase α and β.[4]

-

αthis compound also non-competitively disturbs the template-DNA interaction with DNA polymerase β.[4] While this data is for αthis compound, it provides insight into the potential binding modes for the rubromycin scaffold.

Quantitative Data Summary

The inhibitory potency of βthis compound and its analogs against various enzymes has been quantified in several studies. The following tables summarize the key inhibitory constants.

Table 1: Inhibition of Human Telomerase by Rubromycins and Analogs

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type vs. TS Primer | Inhibition Type vs. dNTPs | Reference |

| βthis compound | ~3 | 0.74 | Competitive | Mixed | [2] |

| γthis compound | ~3 | N/A | N/A | N/A | [2] |

| Purpuromycin | ~3 | N/A | N/A | N/A | [2] |

| Griseorhodin A | 6-12 | N/A | N/A | N/A | [2] |

| Griseorhodin C | 6-12 | N/A | N/A | N/A | [2] |

| αthis compound | >200 | N/A | N/A | N/A | [2] |

Table 2: Inhibition of HIV-1 Reverse Transcriptase and DNA Polymerase α by Rubromycins

| Compound | Target Enzyme | Ki (µM) | Inhibition Type vs. Template-Primer | Inhibition Type vs. TTP | Reference |

| βthis compound | HIV-1 RT | 0.27 ± 0.014 | Competitive | Noncompetitive | [3] |

| γthis compound | HIV-1 RT | 0.13 ± 0.012 | Competitive | Noncompetitive | [3] |

| βthis compound | DNA Polymerase α | 25.1 ± 4.3 | N/A | N/A | [3] |

| γthis compound | DNA Polymerase α | 3.9 ± 0.6 | N/A | N/A | [3] |

Table 3: Inhibition of DNA Polymerases by Rubromycins

| Compound | Target Enzyme | Ki (µM) vs. Nucleotide Substrate | Reference |

| βthis compound | DNA Polymerase α | 2.40 | [4] |

| βthis compound | DNA Polymerase β | 10.5 | [4] |

| αthis compound | DNA Polymerase α | 0.66 | [4] |

| αthis compound | DNA Polymerase β | 0.17 | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of βthis compound's mechanism of action.

Telomerase Inhibition Assay (Modified Telomeric Repeat Amplification Protocol - TRAP)

This protocol is based on the method described by Ueno et al. (2000).[2]

dot

Caption: Workflow for the Telomerase Inhibition Assay (TRAP).

1. Preparation of Cell Extracts:

-

HeLa cells are cultured and harvested.

-

Cells are washed with a wash buffer (e.g., 10 mM HEPES-KOH, pH 7.5, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT).

-

The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM PMSF, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% glycerol).

-

The suspension is incubated on ice for 30 minutes and then centrifuged at 100,000 x g for 30 minutes at 4°C.

-

The supernatant is collected and stored at -80°C.

2. TRAP Assay:

-

The reaction mixture (50 µL total volume) contains:

-

20 mM Tris-HCl, pH 8.3

-

1.5 mM MgCl2

-

63 mM KCl

-

0.05% Tween 20

-

1 mM EGTA

-

50 µM dNTPs

-

0.1 µg of TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

2 units of Taq DNA polymerase

-

Cell extract containing telomerase activity

-

Varying concentrations of βthis compound or vehicle control.

-

-

The mixture is incubated at 30°C for 10-30 minutes for telomerase-mediated extension of the TS primer.

-

The reaction is then heated to 90°C for 3 minutes to inactivate telomerase.

-

0.1 µg of the CX primer (5'-CCCTTACCCTTACCCTTACCCTTA-3') is added.

-

PCR amplification is performed for 25-30 cycles (e.g., 94°C for 30 s, 50°C for 30 s, and 72°C for 1.5 min).

3. Analysis:

-

The PCR products are resolved on a 10-12% non-denaturing polyacrylamide gel.

-

The gel is stained with a fluorescent dye (e.g., SYBR Green) and visualized.

-

The intensity of the characteristic 6-bp ladder is quantified to determine the level of telomerase inhibition.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is based on the methodology described by Goldman et al. (1990).[3]

1. Enzyme and Reagents:

-

Recombinant HIV-1 reverse transcriptase.

-

Template-primer: poly(rA)-oligo(dT)12-18.

-

Substrate: [³H]TTP (tritiated thymidine triphosphate).

-

Reaction buffer: e.g., 50 mM Tris-HCl, pH 8.3, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT.

-

βthis compound dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

-

The reaction mixture (typically 50-100 µL) contains the reaction buffer, a fixed concentration of HIV-1 RT, varying concentrations of the template-primer and [³H]TTP, and different concentrations of βthis compound or vehicle control.

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).

-

The precipitated radiolabeled DNA is collected on glass fiber filters.

-

The filters are washed to remove unincorporated [³H]TTP.

-

The radioactivity on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of βthis compound to the control (no inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate (template-primer or TTP) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.

DNA Polymerase Inhibition Assay

This protocol is based on the methods described by Mizushina et al. (2000).[4]

1. Enzymes and Reagents:

-

Purified DNA polymerase α and DNA polymerase β.

-

Activated calf thymus DNA (as template-primer).

-

dNTP mixture containing [³H]dCTP or [³H]dTTP.

-

Assay buffer for DNA polymerase α: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA.

-

Assay buffer for DNA polymerase β: e.g., 50 mM Tris-HCl, pH 8.8, 5 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA, 100 mM KCl.

-

βthis compound or αthis compound dissolved in a suitable solvent.

2. Assay Procedure:

-

The reaction mixture (e.g., 50 µL) contains the appropriate assay buffer, activated DNA, dNTPs (including the radiolabeled dNTP), the DNA polymerase, and varying concentrations of the rubromycin compound or vehicle control.

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 37°C for 30-60 minutes.

-

The reaction is terminated by the addition of a stop solution (e.g., containing EDTA and a carrier nucleic acid).

-

The unincorporated radiolabeled dNTPs are separated from the newly synthesized DNA (e.g., by acid precipitation and filtration, as described for the HIV-1 RT assay).

-

The amount of incorporated radioactivity is quantified.

3. Data Analysis:

-

The percentage of inhibition and IC50 values are calculated as described for the HIV-1 RT assay.

-

Kinetic parameters (Ki and inhibition type) are determined by varying the concentrations of the nucleotide substrate and the inhibitor and analyzing the data using appropriate graphical methods.

Conclusion

βthis compound exerts its biological effects through a multi-targeted mechanism of action, primarily by inhibiting key enzymes essential for cellular proliferation and viral replication. Its potent inhibition of human telomerase, HIV-1 reverse transcriptase, and DNA polymerases underscores its potential as a lead compound for the development of novel therapeutic agents. The integrity of the spiroketal moiety is paramount for its potent inhibitory activity against telomerase. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of βthis compound and the design of next-generation inhibitors based on its unique chemical scaffold.

References

- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human immunodeficiency virus-1 reverse transcriptase activity by rubromycins: competitive interaction at the template.primer site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biochemical mode of inhibition of DNA polymerase beta by alphathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Pathway of Rubromycin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of rubromycin polyketides, a family of natural products with significant antimicrobial, anticancer, and enzyme-inhibiting properties. The unique structural feature of rubromycins is a bisbenzannulated[1][2]-spiroketal system, the formation of which involves a series of complex enzymatic reactions. This document details the core biosynthetic pathway, presents quantitative data on production, and provides detailed experimental protocols for key methodologies used in the study of rubromycin biosynthesis.

Core Biosynthesis Pathway of Rubromycins

The biosynthesis of rubromycins originates from a type II polyketide synthase (PKS) system, which constructs a C26 polyketide chain from an acetyl-CoA starter unit and twelve malonyl-CoA extender units.[3] This linear polyketide undergoes a series of cyclization and aromatization reactions, followed by extensive tailoring steps, to yield the characteristic hexacyclic framework of the rubromycin family.[2][3] The key steps in the biosynthesis, particularly the formation of the spiroketal core, have been extensively studied in the griseorhodin A-producing organism, Streptomyces sp. JP95.[3]

The central intermediate in the pathway is collinone, a pentangular precursor that undergoes a drastic oxidative rearrangement to form the spiroketal moiety.[3][4] This transformation is catalyzed by a cascade of flavin-dependent oxidoreductases.[4][5]

Key Enzymatic Steps in Spiroketal Formation:

-

[2][2]-Spiroketal Formation: The flavoprotein monooxygenase GrhO5, and its functional homolog RubL, initiate the spiroketal formation by converting collinone into the intermediate dihydrolenticulone, which contains a[2][2]-spiroketal ring.[1][4] This complex reaction involves the cleavage of three carbon-carbon bonds.[5] The reaction is NADPH- and O2-dependent and proceeds through an initial quinone reduction of collinone.[4]

-

Oxidation Step: The flavoprotein oxidase GrhO1 is proposed to assist in the formation of the[2][2]-spiroketal by oxidizing an intermediate, thereby preventing the formation of shunt products.[4][6]

-

Ring Contraction to[1][2]-Spiroketal: The second flavoprotein monooxygenase, GrhO6, catalyzes the subsequent ring contraction of the[2][2]-spiroketal intermediate to the mature[1][2]-spiroketal structure characteristic of rubromycins.[1][7]

-

Regulation by Acetyltransferase: The activity of GrhO6 is modulated by an acetyl-CoA-dependent acetyltransferase, GrhJ. This regulation controls the metabolic flux and directs the biosynthesis towards the canonical rubromycins by enabling the rapid generation and release of the labile product of GrhO6, which is then sequestered and stabilized by the ketoreductase GrhO10.[1][8]

The overall biosynthetic pathway is a complex and tightly regulated process involving a suite of enzymes that work in concert to assemble the intricate architecture of the rubromycin molecule.

Caption: Overview of the rubromycin biosynthesis pathway.

Quantitative Data on Rubromycin Production

The production of rubromycins varies significantly depending on the producing strain and the fermentation conditions. The following table summarizes reported production titers for β-rubromycin and γthis compound from different Streptomyces species.

| Streptomyces Strain | Rubromycin | Production Titer (mg/L) | Fermentation Condition | Reference |

| Streptomyces sp. CB00271 | βthis compound | 124.8 ± 3.4 | Optimized fermentation | [9][10] |

| Streptomyces sp. ADR1 | βthis compound | 24.58 | Shake flask | [11][12] |

| Streptomyces sp. ADR1 | βthis compound | 27.41 | 16-L stirred tank bioreactor | [12][13] |

| Streptomyces sp. ADR1 | γthis compound | 356 | Shake flask | [11][12] |

| Streptomyces sp. ADR1 | γthis compound | 580.35 | 16-L stirred tank bioreactor | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of rubromycin biosynthesis.

Heterologous Expression of the Griseorhodin A (grh) Gene Cluster

The heterologous expression of the grh gene cluster from Streptomyces sp. JP95 in a suitable host, such as Streptomyces albus J1074 or its derivatives, is a fundamental technique for studying the function of the biosynthetic enzymes.[3][14]

Protocol:

-

Vector Construction: The complete grh gene cluster is typically cloned into a suitable expression vector, such as a cosmid (e.g., pMP31).[5]

-

Host Strain: Streptomyces albus J1074 or a cluster-free chassis strain like S. albus Del14 is used as the heterologous host.[11][14]

-

Transformation: The expression vector is introduced into the S. albus host strain via protoplast transformation or intergeneric conjugation from E. coli.

-

Fermentation: The recombinant S. albus strain is cultivated in a suitable production medium (e.g., ISP2 medium) at 28-30°C for 7-14 days.[13][15]

-

Extraction and Analysis: The culture broth is extracted with an organic solvent, such as ethyl acetate.[15][16] The extract is then analyzed for the production of griseorhodin A and its intermediates using HPLC and LC-MS.[1][15]

Caption: Workflow for heterologous expression of the grh gene cluster.

In Vitro Enzyme Assays for GrhO5 and GrhO6

In vitro assays with purified enzymes are crucial for elucidating the specific function and catalytic mechanism of the tailoring enzymes in the rubromycin pathway.[4][6]

Protocol for GrhO5 Assay:

-

Enzyme Purification: Recombinant GrhO5 is expressed in E. coli and purified, typically as a His-tagged protein.

-

Reaction Mixture: A typical reaction mixture contains purified GrhO5, the substrate collinone, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).[6]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.[6]

-

Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the product.

-

Analysis: The extracted product, dihydrolenticulone, and any side products are analyzed by HPLC and LC-MS.[6]

Protocol for GrhO6 Assay:

The protocol for the GrhO6 assay is similar to that of GrhO5, with the substrate being the[2][2]-spiroketal intermediate produced by GrhO5.[6] The product of the GrhO6 reaction is the[1][2]-spiroketal-containing compound.[6]

Gene Knockout in Streptomyces

Gene knockout experiments are essential for confirming the function of specific genes within the biosynthetic gene cluster. This is often achieved through homologous recombination.[3] A common method is the REDIRECT technology.

General Protocol:

-

Disruption Cassette Construction: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.

-

Transformation into E. coli: The disruption cassette is transformed into an E. coli strain carrying the target gene on a cosmid and expressing the λ Red recombinase system.

-

Recombination in E. coli: The λ Red system mediates homologous recombination, replacing the target gene on the cosmid with the disruption cassette.

-

Conjugation into Streptomyces: The modified cosmid is transferred from E. coli to the rubromycin-producing Streptomyces strain via intergeneric conjugation.

-

Selection and Verification: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. The gene knockout is verified by PCR and subsequent analysis of the metabolic profile of the mutant strain.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for the separation and quantification of rubromycins and their intermediates.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid or acetic acid, is employed for separation.

-

Detection: Detection is typically performed using a photodiode array (PDA) detector, monitoring at wavelengths around 254 nm and 490 nm.[15][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for the structural elucidation of novel intermediates and final products in the rubromycin pathway.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is commonly used as the solvent.[3][18]

-

Key Signals:

-

1H NMR: Characteristic signals for exchangeable hydroxyl protons appear around 11.0-13.0 ppm. Aromatic and olefinic protons are observed in the range of 6.0-8.0 ppm. Oxygenated methine protons of the spiroketal moiety resonate between 4.0 and 6.5 ppm.[3][18]

-

13C NMR: Carbonyl carbons of the α,β-unsaturated ketone system appear around 180 ppm. Aromatic and olefinic carbons are found between 100 and 170 ppm. The spiroketal carbon gives a signal in the 100-140 ppm range. Saturated carbons of the spiroketal ring are observed below 40 ppm.[3]

-

This technical guide provides a foundational understanding of the biosynthesis of rubromycin polyketides, offering valuable information for researchers engaged in natural product chemistry, synthetic biology, and drug discovery. The provided protocols and data serve as a practical resource for the design and execution of experiments aimed at further unraveling the complexities of this fascinating biosynthetic pathway.

References

- 1. d-nb.info [d-nb.info]

- 2. Chemical Investigation of <em>Streptomyces Albus</em> Heterologous Expression Strains and The Biosynthesis of the Aromatic Polyketide Griseorhodin A [bonndoc.ulb.uni-bonn.de]

- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations on the early biosynthetic steps of griseorhodin A [bonndoc.ulb.uni-bonn.de]

- 6. Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genome mining of Streptomyces sp. CB00271 as a natural high-producer of βthis compound and the resulting discovery of βthis compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. opus.bsz-bw.de [opus.bsz-bw.de]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Biological Activity of Rubromycin Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubromycins are a class of aromatic polyketide natural products produced by Actinomycetes species.[1][2][3] These compounds are characterized by a unique bisbenzannulated[4][5]-spiroketal system.[1][2] Rubromycins have garnered significant scientific interest due to their diverse and potent biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This document provides a comprehensive overview of the biological activities of Rubromycins, detailing their mechanisms of action, summarizing quantitative data, and providing methodologies for key experimental assays.

Introduction

Natural products remain a vital source of novel therapeutic agents. The Rubromycin family, first isolated in the 1950s, represents a promising class of bioactive molecules.[3] Their complex chemical structure, featuring a highly oxygenated naphthazarin motif linked to an isocoumarin (B1212949) unit via a spiroketal core, is crucial for their biological function.[1][6] This guide will delve into the key biological activities of Rubromycins, with a focus on their potential applications in drug discovery and development.

Anticancer Activity

Rubromycins exhibit significant cytotoxic effects against a range of cancer cell lines. This activity is primarily attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably telomerase and DNA polymerases.

Telomerase Inhibition

A standout biological property of Rubromycins is their potent inhibition of human telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length and cellular immortality in approximately 90% of human tumors.[6] The inhibition of telomerase by Rubromycins leads to progressive telomere shortening, which in turn induces cellular senescence or apoptosis.[4][5][7]

The spiroketal core of the Rubromycin structure is essential for its telomerase inhibitory activity.[6] Kinetic studies have shown that β-rubromycin acts as a competitive inhibitor with respect to the telomerase substrate primer and as a mixed-type inhibitor with respect to the nucleotide substrate.[6]

The inhibition of telomerase by Rubromycins triggers a cascade of events culminating in programmed cell death (apoptosis). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in this process include the upregulation of pro-apoptotic proteins like Bax and Bak, the release of cytochrome c from the mitochondria, and the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 and -7 (executioner).[8][9][10][11] Some studies also indicate the involvement of the extrinsic pathway through the activation of caspase-8.[8][9]

DNA Polymerase Inhibition

Certain Rubromycins, particularly αthis compound, have been shown to be potent inhibitors of mammalian DNA polymerases, such as DNA polymerase α and β.[12] These enzymes are critical for DNA replication and repair. Inhibition of DNA polymerases can lead to cell cycle arrest and the induction of apoptosis.[13] αthis compound acts as a competitive inhibitor with respect to the nucleotide substrate.[12]

By inhibiting DNA polymerases, Rubromycins can stall DNA replication, leading to an S-phase arrest in the cell cycle. This replication stress activates DNA damage response (DDR) pathways, which can ultimately trigger apoptosis if the damage is irreparable.

Quantitative Data: Cytotoxicity

The following table summarizes the cytotoxic activity of various Rubromycins against different cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound | Cell Line | Activity (µM) | Reference |

| βthis compound | MCF-7 (Breast) | <1.0 | [6] |

| βthis compound | HM02 (Stomach) | 0.5 | [6] |

| βthis compound | Kato III (Colon) | 0.84 | [6] |

| γthis compound | Various | ~3 | [6] |

| Purpuromycin | Various | ~3 | [6] |

| Griseorhodin A | Various | 6-12 | [6] |

| Griseorhodin C | Various | 6-12 | [6] |

| αthis compound | Various | >200 | [6] |

Antimicrobial Activity

Rubromycins exhibit notable activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. Some derivatives also show activity against fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of Rubromycins is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) |

| γthis compound | S. aureus | Potent |

| γthis compound | B. subtilis | Potent |

| βthis compound | S. aureus | Potent |

| βthis compound | B. subtilis | Potent |

| Griseorhodin A | B. subtilis | Active |

| Griseorhodin C | S. aureus | Active |

| Griseorhodin G | P. notatum | Active |

| 8-Methoxygriseorhodin C | MRSA | 0.78 |

Enzyme Inhibition

Beyond telomerase and DNA polymerases, Rubromycins have been shown to inhibit other enzymes, highlighting their potential as broad-spectrum therapeutic agents.

HIV-1 Reverse Transcriptase Inhibition

Several Rubromycins are potent inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the human immunodeficiency virus.

DNA Helicase Inhibition

Heliquinomycin, a member of the Rubromycin family, has been found to selectively inhibit DNA helicases, enzymes that unwind DNA and are crucial for replication and repair.

Quantitative Data: Enzyme Inhibition

The following table summarizes the inhibitory activity of various Rubromycins against different enzymes, presented as IC50 or Ki (inhibition constant) values.

| Compound | Enzyme | Activity (µM) |

| βthis compound | HIV-1 RT | IC50: 3.42 |

| γthis compound | HIV-1 RT | IC50: 4.37 |

| Purpuromycin | HIV-1 RT | IC50: 3.69 |

| αthis compound | DNA Polymerase α | Ki: 0.66 |

| αthis compound | DNA Polymerase β | Ki: 0.17 |

| βthis compound | DNA Polymerase α | Ki: 2.40 |

| βthis compound | DNA Polymerase β | Ki: 10.5 |

| Heliquinomycin | DNA Helicase | Ki: 6.8 |

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the biological activities of Rubromycins.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Rubromycin compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to detect and quantify telomerase activity.

-

Cell Lysate Preparation: Harvest cells and prepare a cell extract using a suitable lysis buffer (e.g., CHAPS lysis buffer). The protein concentration of the lysate should be determined.

-

Inhibitor Incubation: Incubate the cell lysate with various concentrations of the Rubromycin compound for a specified time at room temperature.

-

Telomerase Extension: In a PCR tube, combine the treated cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and a TRAP buffer. Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Add a reverse primer (complementary to the telomeric repeats) and Taq DNA polymerase to the reaction mixture. Perform PCR amplification for approximately 30-35 cycles.

-

Product Analysis: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a DNA-binding dye (e.g., SYBR Green). The presence of a characteristic DNA ladder indicates telomerase activity. Alternatively, quantitative real-time PCR (qPCR) can be used for more precise quantification.

-

Data Analysis: Quantify the intensity of the DNA ladder (or the qPCR signal) to determine the level of telomerase activity. Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

References

- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, biological activity, biosynthesis and synthetic studies towards the rubromycin family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telomerase and mitochondria inhibition promote apoptosis and TET2 and ANMT3a expression in triple negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telomerase confers resistance to caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biochemical mode of inhibition of DNA polymerase beta by alphathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Rubromycin Family: A Technical Guide to a Promising Class of Actinomycete Antibiotics

An In-depth Whitepaper for Researchers and Drug Development Professionals

The Rubromycin family, a class of structurally complex aromatic polyketides produced by actinomycetes, represents a compelling area of research for novel antibiotic and anticancer therapeutics. First isolated in 1953, these vividly colored compounds are characterized by a unique bisbenzannulated-spiroketal core, which is crucial for their biological activity.[1][2] This technical guide provides a comprehensive overview of the Rubromycin family, including their biosynthesis, mechanism of action, biological activities, and the experimental methodologies used in their study.

Chemical Structure and Classification

Rubromycins are pentangular polyphenols derived from a single C26 polyketide chain.[1][3] Their defining feature is the bisbenzannulated-spiroketal system that links a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[1][3] Variations in the oxidation state of the naphthazarin moiety and substitutions on the spiroketal and isocoumarin rings give rise to the diversity within the Rubromycin family.[1][3]

The family is broadly classified into two main groups based on the oxidation states of the naphthazarin motif:

-

5′,8′-dihydroxy-7′-methoxy-4′,9′-naphthalenediones: This group includes compounds like α-rubromycin and βthis compound.[1]

-

4′,9′-dihydroxy-7′-methoxy-5′,8′-naphthalenediones: This group includes γthis compound, δthis compound, and purpuromycin.[1]

Further sub-classification is based on modifications at various positions of the core structure.[1]

Biosynthesis

The intricate structure of Rubromycins is assembled through a complex biosynthetic pathway involving a type II polyketide synthase (PKS) and a series of tailoring enzymes.[1][3] The biosynthesis is initiated by the formation of a linear C26 polyketide chain from an acetyl-CoA starter unit and twelve malonyl-CoA extender units.[1] This precursor undergoes a series of cyclization and aromatization reactions to form a pentacyclic intermediate.

The key and most intriguing step in the biosynthesis is the formation of the-spiroketal core. This transformation is catalyzed by a cascade of oxidative enzymes, primarily flavoprotein monooxygenases.[4][1][5] The process involves the cleavage of four carbon-carbon bonds and the removal of two carbon dioxide molecules from a precursor like collinone.[1] Key enzymes identified in this process include GrhO5, GrhO6, and GrhO1.[1][6][7] GrhO5 initiates the spiroketal formation by converting the precursor into a[4][4]-spiroketal intermediate, which is then contracted to the characteristic-spiroketal by GrhO6.[5][8] A recently discovered acetyltransferase, GrhJ, has been shown to regulate this process by activating GrhO6, thereby controlling the metabolic flux towards the production of canonical Rubromycins.[5][8]

Biosynthetic Pathway of Rubromycins

References

- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01952C [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Features and Characterization of Rubromycins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubromycins are a class of aromatic polyketide natural products produced by various actinomycetes, notably Streptomyces species.[1] These compounds are characterized by a unique and complex hexacyclic framework featuring a bisbenzannulated[1][2]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[3][4] The intricate structure of rubromycins has posed significant challenges for their isolation and structural elucidation.[1] However, their potent biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, have garnered considerable interest in the scientific community, positioning them as promising lead structures for drug development.[3] This technical guide provides a comprehensive overview of the spectroscopic features of rubromycins, details their characterization, and outlines relevant experimental methodologies.

Spectroscopic Characterization

The elucidation of the complex structure of rubromycins relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of rubromycins. Due to their often poor solubility in common organic solvents, NMR spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][4]

1H NMR Spectroscopy: The proton NMR spectra of rubromycins exhibit several characteristic signals:

-

Exchangeable Protons: Three distinct downfield signals are typically observed for the hydroxyl protons at positions 10-OH, 9'-OH, and 4'-OH, with chemical shifts around 11.0, 12.0, and 13.0 ppm, respectively.[4] However, for derivatives with a methoxy (B1213986) group at the C-5' position, only two hydroxyl signals are present.[4]

-

Aromatic/Olefinic Protons: Singlet signals for the aromatic/olefinic protons H-5, H-6, and H-6' are observed in the range of 6.0 to 8.0 ppm.[4]

-

Methoxy Group: A key signal for many rubromycins is the methoxy group at C-7', which appears around 3.8 ppm.[3]

-

Methyl Group: The C-7 methyl group, when present, gives a signal around 2.2 ppm.[3]

13C NMR Spectroscopy: The carbon NMR spectra provide further crucial information for the carbon skeleton:

-

Carbonyl Carbons: Signals for α,β-unsaturated carbonyl carbons are found in the downfield region, around 180 ppm.[4]

-

Aromatic/Olefinic Carbons: A cluster of signals between 100 and 170 ppm corresponds to the numerous oxygenated and non-oxygenated aromatic and olefinic carbons, as well as the ketal carbon.[4]

-

Saturated Carbons: The saturated carbons of the spiroketal core (C-3, C-3', and C-4) typically resonate at less than 40.0 ppm.[4]

-

Methoxy Carbons: Methoxy groups generally show signals in the range of 51.0–57.0 ppm.[3]

Table 1: Representative 1H and 13C NMR Spectroscopic Data for β-Rubromycin in DMSO-d6

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| 3 | 3.10 (dd, 17.5, 4.0) | 36.2 |

| 4 | 2.95 (dd, 17.5, 4.5) | 30.8 |

| 5 | 7.85 (s) | 120.5 |

| 6 | 7.25 (s) | 118.0 |

| 7-COOCH3 | 3.85 (s) | 52.5 |

| 8 | - | 160.5 |

| 9 | - | 110.2 |

| 10 | 11.5 (s) | 161.0 |

| 1' | - | 108.5 |

| 3' | 4.95 (d, 6.0) | 72.1 |

| 4' | 12.8 (s) | 165.2 |

| 5' | - | 155.8 |

| 6' | 6.55 (s) | 108.1 |

| 7'-OCH3 | 3.95 (s) | 56.8 |

| 8' | - | 158.3 |

| 9' | 13.5 (s) | 185.5 |

| 10' | - | 180.1 |

(Note: The data presented are approximate and may vary slightly between different literature sources. The table is a summary of generally observed chemical shifts and does not represent a complete assignment from a single source.)

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of rubromycins. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[5] Fragmentation patterns observed in MS/MS experiments can provide additional structural information. For instance, the molecular formulas for βthis compound and γthis compound have been determined as C27H20O12 and C26H18O12, respectively.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugated system of the rubromycin chromophore gives rise to characteristic absorptions in the UV-Vis region. The red color of these compounds is a result of their absorption in the visible range. For example, βthis compound and γthis compound exhibit a characteristic absorption maximum (λmax) at 490 nm.[1] The enzymes involved in the biosynthesis of the spiroketal core, which contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, also show a distinct long-wavelength absorption between 500 and 650 nm.[2]

Table 2: UV-Vis Absorption Data for Selected Rubromycins

| Compound | Solvent | λmax (nm) |

| βthis compound | Not specified | 490 |

| γthis compound | Not specified | 490 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectra of rubromycins are expected to show characteristic absorption bands for:

-

O-H stretching: Broad bands for the hydroxyl groups.

-

C-H stretching: For aromatic and aliphatic C-H bonds.

-

C=O stretching: Strong absorptions for the quinone and lactone carbonyl groups.

-

C=C stretching: For the aromatic and olefinic double bonds.

-

C-O stretching: For the ether and ester linkages.

Biological Characterization and Mechanism of Action

Rubromycins exhibit a broad spectrum of biological activities, with their anticancer properties being of particular interest.

Anticancer Activity

Several rubromycins have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast cancer (MCF-7), gastric cancer (KATO-III), and hepatocellular carcinoma (HEP G2).[3]

Telomerase Inhibition

A key mechanism underlying the anticancer activity of rubromycins is their ability to inhibit telomerase.[3] Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is overactive, contributing to their immortality. Rubromycins, particularly βthis compound, have been shown to be potent inhibitors of human telomerase. The unique[1][2]-spiroketal system is crucial for this inhibitory activity.[3]

Induction of Apoptosis

The inhibition of telomerase by rubromycins can lead to telomere shortening and, subsequently, the induction of apoptosis (programmed cell death). While the precise signaling pathways are still under investigation, it is known that telomerase inhibition can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols

Isolation and Purification of Rubromycins from Streptomyces

The following is a general workflow for the isolation and purification of rubromycins:

Caption: General workflow for the isolation and purification of Rubromycins.

-

Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable production medium and incubated under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-10 days.[6]

-

Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate. The organic phase is collected and concentrated under reduced pressure.[6]

-

Purification: The crude extract is subjected to a series of chromatographic steps to isolate the pure rubromycins. This typically involves:

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified rubromycin in approximately 0.5 mL of DMSO-d6.

-

Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Data Acquisition: Analyze the sample using an HRMS instrument (e.g., ESI-TOF or Orbitrap) to obtain the accurate mass and molecular formula.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the rubromycin in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.[7]

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a solution onto a suitable IR-transparent window.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Signaling Pathways

The primary mechanism of anticancer action for rubromycins is the inhibition of telomerase, which ultimately leads to apoptosis. The downstream signaling events following telomerase inhibition are complex and can involve multiple pathways.

Caption: Simplified signaling pathway of Rubromycin-induced apoptosis.

While direct modulation of other major signaling pathways like MAPK and PI3K/Akt by rubromycins is not yet extensively documented, it is plausible that the cellular stress induced by telomere dysfunction and apoptosis could indirectly affect these pathways. Further research is needed to fully elucidate the intricate signaling networks modulated by this promising class of natural products.

Conclusion

Rubromycins represent a fascinating and biologically important class of natural products. Their complex structures, elucidated through a combination of advanced spectroscopic techniques, are intrinsically linked to their potent anticancer activities. The inhibition of telomerase and subsequent induction of apoptosis are key mechanisms of their action. This technical guide provides a foundational understanding of the spectroscopic features and characterization of rubromycins, which is essential for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. Further exploration of their detailed mechanisms of action and signaling pathways will undoubtedly pave the way for the development of novel and effective anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Structural Classification of Rubromycin Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Rubromycin Core Structure

Rubromycins are a family of naturally occurring aromatic polyketides produced by actinomycetes, particularly Streptomyces species.[1] These compounds are distinguished by a complex and unique hexacyclic framework. The core structure consists of a bisbenzannulated[1][2]-spiroketal system that links a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit.[1][3] The formation of this intricate spiroketal core is a key biosynthetic step mediated by tailoring oxidases, which disrupts the planarity typical of many aromatic polyketides.[3] The only exception to this core structure is αthis compound, which possesses an open-chain furan-based structure instead of the characteristic spiroketal system.[1] The rigid and densely functionalized spiroketal core is considered an essential pharmacophore, crucial for the diverse biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][4]

Structural Classification of Rubromycins

The structural diversity within the rubromycin family arises from variations in the oxidation states of the naphthoquinone ring, substitutions on the spiroketal core, and modifications of the isocoumarin moiety.[3] A systematic classification has been developed based on these structural features.

Primary Classification Based on the Naphthazarin Motif

Rubromycins are first divided into two major groups based on the oxidation state of the naphthazarin unit:[1][3]

-

Group I: 5′,8′-dihydroxy-7′-methoxy-4′,9′-naphthalenediones

-

Group II: 4′,9′-dihydroxy-7′-methoxy-5′,8′-naphthalenediones

Sub-classification Based on Peripheral Modifications

Within these two main groups, the compounds are further subdivided based on substitutions at three key positions:[1][3]

-

C-7 of the Isocoumarin Unit: This position can bear a methyl ester, a carboxyl group, or a methyl group.

-

C-3, C-3′, and C-4 of the Spiroketal Ring: These positions can have various substituents, leading to further structural diversification.

The following diagram illustrates this hierarchical classification logic.

Quantitative Biological Activity Data

Rubromycins have demonstrated a range of biological activities. The following tables summarize the reported quantitative data for their cytotoxic, antimicrobial, and enzyme inhibitory effects.

Cytotoxicity of Rubromycin Compounds

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| βthis compound (2) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |

| 3′-hydroxy-βthis compound (3) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |

| γthis compound (5) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |

| δthis compound (6) | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |

| Heliquinomycin (8) | HeLa S3 | 1.6 | [1] |

| Leukemia L1210 | 0.97 | [1] | |

| Carcinoma IMC | 1.56 | [1] | |

| Melanoma B16 | 0.89 | [1] | |

| Fibrosarcoma FS-3 | 0.83 | [1] |

Note: Some studies report little to no cytotoxicity for αthis compound (1), βthis compound (2), and γthis compound (5) against A549 and PC3 cancer cell lines.[1]

Antimicrobial Activity of Rubromycin Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| γthis compound (5) | Staphylococcus aureus ATCC 6538 | 0.01 - 0.08 | [1] |

| Micrococcus luteus ATCC 15307 | 0.01 - 0.08 | [1] | |

| Bacillus subtilis ATCC 6633 | 0.01 - 0.08 | [1] | |

| Saccharomyces cerevisiae ATCC 204508 | 1.6 | [1] | |

| Griseorhodin C (19) & (20) | Methicillin-resistant S. aureus (MRSA) | < 0.8 | [1] |

| Heliquinomycin (8) | MRSA strains | < 0.1 | [1] |

| Rubromycin CA1 (13) | S. aureus IFO 12732 | 0.2 | [1] |

| Candida albicans NBRC 1594 | 6.3 | [1] |

Telomerase Inhibition by Rubromycin Compounds

| Compound | IC50 (µM) | Reference |

| βthis compound | ~3, 8.60 | [3][5][6][7] |

| γthis compound | ~3, 32.0 | [3][6] |

| αthis compound | > 200 | [1][3] |

| Purpuromycin | 3-12, 39.6 | [3][6] |

| Griseorhodin A | 3-12 | [3] |

| Griseorhodin C | 3-12 | [3] |

| Oleic Acid (for comparison) | 8.78 | [5][6][7] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, characterization, and biological evaluation of rubromycins are often specific to the research laboratory and the particular compound. However, the general methodologies employed are summarized below.

Isolation and Purification

Rubromycins are typically isolated from the culture broth of Streptomyces species.[1] A general workflow for their extraction and purification is as follows:

-

Fermentation: The Streptomyces strain is cultured in a suitable liquid medium to produce the rubromycin compounds.

-

Extraction: The culture broth is extracted with an organic solvent, commonly ethyl acetate.[2]

-

Chromatography: The crude extract is subjected to one or more chromatographic steps for purification. This often involves:

Due to the poor solubility of many rubromycins in common organic solvents, chemical derivatization by acetylation or methylation is sometimes employed to increase solubility and facilitate purification and structural analysis.[1]

Structural Elucidation

The complex structures of rubromycins are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.[10]

-

Electronic Circular Dichroism (ECD) Spectroscopy: This technique is used to determine the absolute configuration of chiral centers, such as the C-2 position in the spiroketal core.[1]

Biological Assays

The cytotoxic effects of rubromycin compounds against cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The general steps include:

-

Seeding cancer cells in 96-well plates.

-

Treating the cells with serial dilutions of the rubromycin compound for a specified period (e.g., 24, 48, or 72 hours).

-

Adding MTT solution to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilizing the formazan crystals and measuring the absorbance with a microplate reader.

-

Calculating the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The Minimum Inhibitory Concentration (MIC) of rubromycins against various microorganisms is determined using standard methods such as:

-

Broth Microdilution Method: This involves preparing two-fold dilutions of the rubromycin compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

-

Disk Diffusion Method (Kirby-Bauer Test): A standardized inoculum of the microorganism is spread on an agar (B569324) plate. Paper disks impregnated with a known concentration of the rubromycin compound are placed on the agar surface. The diameter of the zone of growth inhibition around the disk is measured after incubation and compared to established standards to determine susceptibility or resistance.[11]

The inhibitory activity of rubromycins against human telomerase is often measured using the Telomeric Repeat Amplification Protocol (TRAP) assay .[4][12] This is a highly sensitive PCR-based method. A common approach involves using a commercial kit, such as a Quantitative Telomerase Detection Kit. The general principle is:

-

Prepare a cell lysate containing active telomerase.

-

Incubate the lysate with the rubromycin compound.

-

Perform the TRAP assay, where telomerase adds telomeric repeats to a substrate primer if it is active.

-

The reaction products are then amplified by PCR. In quantitative real-time PCR versions of the assay (RQ-TRAP), the amplification is monitored in real-time using a fluorescent dye like SYBR Green.[3][13]

-

The telomerase activity is quantified relative to a control, and the IC50 value for inhibition is determined.

Biosynthesis of the[1][2]-Spiroketal Core

The defining bisbenzannulated[1][2]-spiroketal core of most rubromycins is formed through a series of complex enzymatic reactions. This process involves a significant oxidative rearrangement of a pentangular polyketide precursor. Key enzymes in this pathway include the flavoprotein monooxygenases GrhO5 and GrhO6, and the flavoprotein oxidase GrhO1.[1] The workflow involves the breaking of four carbon-carbon bonds and the removal of two carbon dioxide molecules.

The diagram below outlines the key transformations in the enzymatic formation of the spiroketal core.

References

- 1. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. Inhibition of human telomerase by rubromycins: implication of spiroketal system of the compounds as an active moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer targeting telomerase inhibitors: βthis compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Targeting Telomerase Inhibitors: βthis compound an...: Ingenta Connect [ingentaconnect.com]

- 7. Anti-Cancer Targeting Telomerase Inhibitors: βthis compound an...: Ingenta Connect [ingentaconnect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asm.org [asm.org]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. telomer.com.tr [telomer.com.tr]

The Pharmacological Landscape of Rubromycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubromycin derivatives, a class of aromatic polyketides produced by actinomycetes, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] Characterized by a unique bisbenzannulated[3][4]-spiroketal system, these compounds have demonstrated promising antimicrobial, anticancer, and enzyme-inhibitory properties.[1][2][4] This technical guide provides an in-depth overview of the pharmacological activities of rubromycin derivatives, presenting key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to support ongoing research and drug development efforts.

Introduction

The rubromycin family of natural products encompasses a range of structurally related compounds featuring a core hexacyclic framework.[1][5] This intricate structure, composed of a naphthazarin and an isocoumarin (B1212949) unit linked by a spiroketal core, is the foundation for their significant bioactivities.[1][2] Variations in the oxidation states of the naphthoquinone ring and substitutions on the spiroketal and isocoumarin moieties give rise to a diverse array of derivatives with distinct pharmacological profiles.[1] This guide focuses on the key therapeutic areas where rubromycin derivatives have shown potential: oncology and infectious diseases.

Anticancer Activity

Several rubromycin derivatives have exhibited notable cytotoxic effects against a panel of human cancer cell lines. Their anticancer potential is often linked to the inhibition of critical enzymes involved in cancer cell proliferation, such as telomerase.[1][6]

Cytotoxicity Data

The cytotoxic activity of various rubromycin derivatives has been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 8 (Heliquinomycin) | HeLa S3 | 1.6 | [1] |

| Leukemia L1210 | 0.97 | [1] | |

| Carcinoma IMC | 1.56 | [1] | |

| Melanoma B16 | 0.89 | [1] | |

| Fibrosarcoma FS-3 | 0.83 | [1] | |

| Rubromycins 2, 3, 5, & 6 | MCF-7, HMO2, Kato III, HEP G2 | Comparable to Doxorubicin | [1] |

Table 1: Cytotoxicity (IC50) of Rubromycin Derivatives against Various Cancer Cell Lines.

Telomerase Inhibition

A significant mechanism underlying the anticancer activity of certain rubromycins is the inhibition of human telomerase, a ribonucleoprotein complex crucial for the immortalization of cancer cells.[1] The spiroketal and isocoumarin moieties have been identified as essential pharmacophores for this activity.[1][5]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 2 (β-rubromycin) | Human Telomerase | ~3 | [1] |

| Compound 5 (γthis compound) | Human Telomerase | ~3 | [1] |

| Compound 1 (αthis compound) | Human Telomerase | >200 | [1][5] |

Table 2: Telomerase Inhibitory Activity of Rubromycin Derivatives.

The stark difference in activity between βthis compound (with an intact spiroketal) and αthis compound (an open-chain analogue) underscores the structural importance of the spiroketal core for telomerase inhibition.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)

This protocol outlines a general procedure for determining the cytotoxicity of rubromycin derivatives using the Neutral Red Uptake (NRU) assay.[7][8]

Objective: To determine the concentration of a rubromycin derivative that causes a 50% reduction in the number of viable cells (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Rubromycin derivative stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Neutral Red solution

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with an appropriate density of cells and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the rubromycin derivative in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-